Fabiatrin

概要

説明

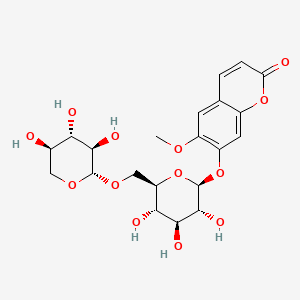

ファビアトリンは、チョウセンゴボウの n-ブタノール抽出物から単離された天然物です . これはクマリン類に属し、分子式は C21H26O13 です

2. 製法

合成経路と反応条件: ファビアトリンは、通常、化学的に合成されるのではなく、天然源から単離されます。 抽出プロセスには、チョウセンゴボウから化合物を抽出するために n-ブタノールを溶媒として使用することが含まれます . 抽出物はその後、クロマトグラフィー技術を使用して精製され、純粋なファビアトリンが得られます。

工業的生産方法: 現在、ファビアトリンの天然由来および抽出プロセスの複雑さのために、ファビアトリンの大規模な工業的生産方法はありません。 この化合物は、主に研究目的のために少量生産されています。

科学的研究の応用

Fabiatrin has several applications in scientific research, including:

生化学分析

Biochemical Properties

Fabiatrin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it interacts with proteins involved in immune responses, modulating their activity to achieve a therapeutic effect . These interactions are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In immune cells, this compound modulates cell signaling pathways, leading to altered gene expression and reduced production of pro-inflammatory cytokines . In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by affecting cellular metabolism and disrupting mitochondrial function . These effects highlight the potential of this compound as an anti-inflammatory and anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their function . For example, this compound inhibits the activity of cyclooxygenase enzymes, reducing the production of inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions underpin the diverse biological activities of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that this compound maintains its biological activity for several months when stored properly . In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function can persist for extended periods, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert anti-inflammatory and immunomodulatory effects without significant toxicity . At higher doses, this compound can cause adverse effects, such as liver toxicity and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . This compound can also affect metabolic flux by modulating the activity of key enzymes in metabolic pathways . These interactions can lead to changes in metabolite levels, influencing the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . These distribution patterns are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . These localization patterns are essential for its biological activity and therapeutic potential.

準備方法

Synthetic Routes and Reaction Conditions: Fabiatrin is typically isolated from natural sources rather than synthesized chemically. The extraction process involves using n-butanol as a solvent to extract the compound from the plant Przewalskia tangutica . The extract is then purified using chromatographic techniques to obtain pure this compound.

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its natural origin and the complexity of its extraction process. The compound is primarily produced in small quantities for research purposes.

化学反応の分析

反応の種類: ファビアトリンは、次のようなさまざまな化学反応を受けます。

酸化: ファビアトリンは、酸化されてさまざまな誘導体を形成することができます。

還元: この化合物は、特定の条件下で還元されて還元型を生成することができます。

置換: ファビアトリンは、置換反応に関与することができ、官能基が別の基で置換されます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用することができます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 所望の置換に応じて、さまざまな求核剤と求電子剤を使用することができます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってヒドロキシル化された誘導体が生成される可能性があり、還元によってアルコールまたはその他の還元型が生成される可能性があります。

4. 科学研究への応用

ファビアトリンは、次のような科学研究でいくつかの用途があります。

作用機序

ファビアトリンの正確な作用機序は完全には解明されていません。 さまざまな分子標的と経路を通じて効果を発揮すると考えられています。 ファビアトリンは、特定の酵素や受容体に結合して、観察された生物活性をもたらす可能性があります。 より詳細な機序を解明するためには、さらなる研究が必要です。

類似化合物:

スコポレチン: 類似の生物活性を持つ別のクマリン化合物です。

フィシオン: 抗炎症作用を持つ天然アントラキノンです。

エモジン: 下剤効果で知られるアントラキノン誘導体です。

スコポリン: スコポレチンの糖化形で、類似の特性を持っています.

ファビアトリンの独自性: ファビアトリンは、その特定の分子構造と、キシロピラノシル基とグルコピラノシル基の両方を含むことにより、ユニークです。

類似化合物との比較

Scopoletin: Another coumarin compound with similar biological activities.

Physcion: A natural anthraquinone with anti-inflammatory properties.

Emodin: An anthraquinone derivative known for its laxative effects.

Scopolin: A glycosylated form of scopoletin with similar properties.

Uniqueness of Fabiatrin: this compound is unique due to its specific molecular structure and the presence of both xylopyranosyl and glucopyranosyl groups

生物活性

Fabiatrin, a flavonoid compound, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Sources

This compound is a flavonoid derivative primarily found in various plant species. Its chemical structure contributes to its biological activities, characterized by a flavan nucleus with specific hydroxyl substitutions that enhance its reactivity and interaction with biological systems.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress. The antioxidant capacity can be quantitatively assessed using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Table 1: Antioxidant Activity of this compound

2. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This mechanism is vital for potential therapeutic applications in inflammatory diseases.

Case Study: Inhibition of COX-2

In a study involving human cell lines, this compound reduced COX-2 expression significantly at concentrations as low as 5 μM, suggesting its potential as an anti-inflammatory agent in clinical settings .

3. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy is particularly notable against Gram-positive bacteria.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | |

| Escherichia coli | 64 μg/mL |

4. Cytotoxic Effects on Cancer Cells

This compound has shown promise in inhibiting the proliferation of cancer cells. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines.

Table 3: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| HCT116 | 20 | Induction of apoptosis | |

| MCF-7 | 15 | Cell cycle arrest |

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism: Scavenging free radicals and enhancing endogenous antioxidant defenses.

- Anti-inflammatory Pathway: Modulating the NF-κB signaling pathway to reduce inflammation.

- Antimicrobial Action: Disrupting bacterial cell membranes or interfering with metabolic pathways.

- Cytotoxicity: Inducing apoptosis through caspase activation and modulation of cell cycle regulators.

特性

IUPAC Name |

6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O13/c1-29-11-4-8-2-3-14(23)32-10(8)5-12(11)33-21-19(28)17(26)16(25)13(34-21)7-31-20-18(27)15(24)9(22)6-30-20/h2-5,9,13,15-22,24-28H,6-7H2,1H3/t9-,13-,15+,16-,17+,18-,19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBJPGDMGKOLJC-OJHUANBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)COC4C(C(C(CO4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016106 | |

| Record name | Fabiatrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18309-73-4 | |

| Record name | Fabiatrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。